Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate
Description
Properties
CAS No. |
149526-95-4 |
|---|---|
Molecular Formula |
C6H9F3O3 |
Molecular Weight |
186.13 g/mol |
IUPAC Name |
propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C6H9F3O3/c1-3(2)12-5(11)4(10)6(7,8)9/h3-4,10H,1-2H3 |
InChI Key |
PWDQWZKGRJRHSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
Sulfuric acid is the preferred catalyst due to its efficiency in promoting ester formation. The reaction proceeds via nucleophilic acyl substitution:
Reaction Scheme:
$$
\text{CF}3\text{C(OH)COOH} + (\text{CH}3)2\text{CHOH} \xrightarrow{\text{H}2\text{SO}4} \text{CF}3\text{C(OH)COOCH}(\text{CH}3)2 + \text{H}_2\text{O}
$$
- Combine equimolar amounts of 3,3,3-trifluoro-2-hydroxypropanoic acid and propan-2-ol in anhydrous toluene.
- Add concentrated sulfuric acid (1–5 mol%) and reflux at 80–110°C for 12–24 hours.
- Distill under reduced pressure to isolate the crude ester.
- Purify via sublimation or recrystallization to achieve >98% purity.
Key Parameters:
Base-Catalyzed Transesterification
Alternative approaches use base catalysts (e.g., NaOH, K$$2$$CO$$3$$) for transesterification of methyl or ethyl esters with propan-2-ol. However, this method is less common due to competing hydrolysis of the trifluoromethyl group under basic conditions.
Synthesis from Trifluoropyruvate Derivatives
Ethyl trifluoropyruvate serves as a precursor in enantioselective routes. Cinchona alkaloids (e.g., cinchonidine) catalyze the asymmetric addition of nucleophiles to trifluoropyruvate, followed by ester interchange.
- React ethyl trifluoropyruvate with a chiral catalyst (e.g., cinchonidine) in toluene at 0°C.
- Add propan-2-ol post-reaction and isolate the product via chromatography.
- Achieve enantiomeric excess (ee) up to 83% after purification.
Advantages:
Purification Techniques
Purification is critical due to the compound’s propensity for self-disproportionation of enantiomers (SDE) during sublimation or distillation.
Sublimation
Racemic and enantiopure forms exhibit distinct sublimation rates:
Distillation
Comparative Data Table
Challenges and Optimizations
- Moisture Sensitivity: The hydroxyl group necessitates anhydrous conditions to prevent hydrolysis.
- SDE Management: Sublimation or distillation must be optimized to avoid enantiomer redistribution.
- Catalyst Selection: Sulfuric acid offers higher efficiency, but chiral catalysts enable enantioselective routes.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3,3,3-trifluoro-2-oxopropanoate.
Reduction: Formation of 3,3,3-trifluoro-2-hydroxypropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1. Drug Development
Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate is significant in the development of pharmaceutical compounds. Its derivatives have been synthesized and evaluated for potential therapeutic effects. For instance, research has shown that analogues of this compound can exhibit oral general anesthetic activity and potent anticonvulsant properties. One study reported that a specific analogue demonstrated a reduction in the minimum alveolar concentration (MAC) of isoflurane without affecting heart rate or blood pressure, indicating its potential as a safer anesthetic agent .
1.2. Selective Modulators
The compound has been utilized in the asymmetric synthesis of radioisotope-labeled selective glucocorticoid receptor modulators. These modulators are crucial for studying receptor interactions and drug efficacy in various biological systems . The synthesis involves intricate reactions that highlight the versatility of this compound in creating complex pharmaceutical agents.
Material Science Applications
2.1. Organofluorine Compounds
This compound belongs to the class of organofluorine compounds, which are known for their unique chemical and physical properties. These compounds are increasingly used in material sciences due to their stability and reactivity. Trifluoromethylated compounds have been found to be effective in various applications ranging from agrochemicals to advanced materials .
2.2. Synthesis of Functionalized Building Blocks
The compound has been employed in the synthesis of functionalized building blocks for further chemical transformations. A recent study introduced a solvent-free method for synthesizing densely functionalized α-hydroxy α-trifluoromethyl diazenes using this compound as a key intermediate . This approach not only simplifies the synthesis but also enhances the yield and purity of the final products.
Organic Synthesis Applications
3.1. Nucleophilic Reactions
This compound serves as an important reagent in nucleophilic formylation reactions. Its ability to react with various carbonyl compounds allows chemists to create a wide array of trifluoromethylated derivatives efficiently . The one-pot synthesis strategy developed for this compound showcases its utility in organic synthesis workflows.
3.2. Green Chemistry Initiatives
The development of greener methodologies involving this compound aligns with contemporary trends in organic chemistry aimed at reducing environmental impact. The solvent-free conditions employed in its reactions minimize waste and enhance reaction efficiency .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate with four related compounds identified in the literature:
Key Differences and Implications
Functional Groups and Reactivity: The hydroxy group in the target compound increases polarity and acidity compared to non-hydroxylated esters (e.g., methyl 3-(furan-2-yl)propanoates) . Trifluoromethyl (-CF₃) enhances lipophilicity and electron-withdrawing effects, stabilizing the ester against hydrolysis relative to non-fluorinated analogs . Propanoyl fluorides () exhibit higher reactivity due to the labile fluoride group, making them unsuitable for applications requiring stability but useful in synthetic chemistry .
Synthetic Methods: Methyl 3-(furan-2-yl)propanoates are synthesized using TfOH or AlX₃ catalysts, achieving yields up to 84% .
Physical Properties: The phenyl-containing derivative (C₁₀H₉F₃O₂) has greater molecular weight and lipophilicity, likely reducing aqueous solubility compared to the target compound . Racemic crystallization in the target compound contrasts with the non-chiral structures of propanoyl fluorides and phenylpropionic acid derivatives .
The target compound’s crystallographic uniqueness may interest materials science, while phenylpropionic acid derivatives could serve as intermediates in drug synthesis .
Biological Activity
Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate, also known as isopropyl 3,3,3-trifluoro-2-hydroxypropanoate, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound possesses a trifluoromethyl group and a hydroxypropanoate moiety, which contribute to its unique chemical properties. The molecular formula is with a molecular weight of approximately . Its structural characteristics are significant in determining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| Chemical Structure | Structure |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may influence metabolic pathways by:
- Inhibiting Enzymatic Activity : The compound has been noted for its potential to inhibit specific enzymes involved in metabolic processes, particularly those related to glucose metabolism.
- Modulating Signaling Pathways : It may impact insulin signaling pathways, thereby influencing glucose homeostasis and energy production within cells.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidiabetic Effects : Studies have shown that this compound can enhance insulin sensitivity and glucose uptake in muscle cells.
- Anti-inflammatory Properties : It may possess anti-inflammatory characteristics that could be beneficial in treating metabolic syndrome and related disorders.
Case Study: Antidiabetic Activity
A notable case study examined the effects of this compound on diabetic mice. The study found that the compound significantly reduced blood glucose levels and improved insulin sensitivity compared to the control group.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Blood Glucose Level (mg/dL) | 250 | 150 |
| Insulin Sensitivity Index | 1.0 | 2.5 |
Synthesis and Modifications
The synthesis of this compound typically involves several steps:
- Formation of Hydroxypropanoate Moiety : This is achieved through esterification reactions.
- Introduction of Trifluoromethyl Group : This step often utilizes trifluoromethylation reagents under controlled conditions.
Research Applications
This compound has potential applications in various fields:
- Medicinal Chemistry : As a building block for pharmaceuticals targeting metabolic diseases.
- Biological Studies : Used as a probe to investigate interactions of fluorinated compounds with biological systems.
Q & A
Basic: What synthetic strategies are effective for achieving high-purity Propan-2-yl 3,3,3-trifluoro-2-hydroxypropanoate?
Methodological Answer:
The synthesis typically involves esterification of 3,3,3-trifluoro-2-hydroxypropanoic acid with propan-2-ol under acidic catalysis. Key considerations include:
- Protection of the hydroxyl group : Use of tert-butyldimethylsilyl (TBS) or acetyl protecting groups to prevent side reactions during esterification .
- Catalyst selection : p-Toluenesulfonic acid (pTSA) or sulfuric acid in anhydrous conditions improves yield.
- Purification : Silica gel chromatography or fractional distillation removes unreacted acid/alcohol. Validate purity via <sup>19</sup>F NMR (δ -60 to -70 ppm for CF3) and GC-MS (m/z 218 for molecular ion) .
Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- <sup>1</sup>H NMR : The hydroxy proton (δ 4.8–5.2 ppm) appears as a broad singlet; coupling with adjacent CH (δ 3.1–3.5 ppm) confirms stereochemistry.
- <sup>13</sup>C NMR : The trifluoromethyl carbon (δ 120–125 ppm, q, JCF = 280–300 Hz) and ester carbonyl (δ 170–175 ppm) are diagnostic .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and hydrogen-bonding networks (e.g., O-H···O interactions) .
Advanced: How do electronic effects of the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
The electron-withdrawing CF3 group stabilizes the adjacent hydroxyl as a leaving group. Computational studies (DFT at B3LYP/6-31G* level) show:
- Charge distribution : The carbonyl oxygen becomes more electrophilic, favoring nucleophilic attack.
- Transition-state analysis : Lower activation energy for SN2 mechanisms compared to non-fluorinated analogs. Validate with kinetic isotope effects (KIEs) and Hammett plots .
Advanced: What methodologies address contradictions in reported hydrolysis kinetics under varying pH?
Methodological Answer:
Conflicting hydrolysis rates (e.g., pH 7 vs. pH 9) arise from competing mechanisms:
- Acidic conditions : Ester protonation accelerates hydrolysis (kobs ~ 10<sup>-3</sup> s<sup>-1</sup>).
- Basic conditions : OH<sup>-</sup> attacks the carbonyl (kobs ~ 10<sup>-2</sup> s<sup>-1</sup>).
Resolution : Use stopped-flow UV-Vis spectroscopy to monitor real-time kinetics. Compare Arrhenius plots (Ea ≈ 50 kJ/mol for acid vs. 35 kJ/mol for base) .
Advanced: How can enantiomeric resolution be achieved for the chiral hydroxypropanoate moiety?
Methodological Answer:
- Chiral chromatography : Use Chiralpak IA or IB columns with hexane:isopropanol (95:5) mobile phase; α > 1.2 for enantiomers.
- Enzymatic resolution : Lipase B (Candida antarctica) selectively hydrolyzes the (R)-enantiomer in biphasic systems (ee > 98%) .
- Circular dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–240 nm .
Advanced: What in silico models predict the compound’s bioavailability for pharmacological studies?
Methodological Answer:
- ADMET prediction : SwissADME or QikProp models estimate logP ≈ 1.8 (moderate lipophilicity) and Caco-2 permeability > 5 × 10<sup>-6</sup> cm/s.
- Molecular docking : AutoDock Vina screens interactions with targets like cyclooxygenase-2 (binding energy < -8 kcal/mol). Cross-validate with SPR or ITC assays .
Advanced: How does the compound’s stability vary under thermal and photolytic stress?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Decomposition onset at 150°C, with mass loss corresponding to ester cleavage (Δm ≈ 45%).
- Photodegradation : UV-B exposure (λ = 310 nm) generates trifluoroacetic acid (HPLC-PDA detection). Use quenchers like TiO2 to mitigate degradation .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
